5,8-Dihydro-5,8-ethanophthalazine

Description

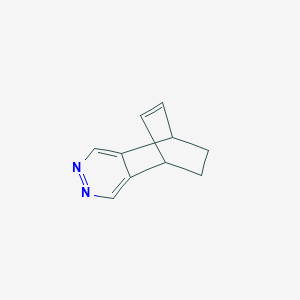

5,8-Dihydro-5,8-ethanophthalazine is a heterocyclic compound that features a bicyclic structure with nitrogen atoms incorporated into the ring system

Properties

CAS No. |

89701-54-2 |

|---|---|

Molecular Formula |

C10H10N2 |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

4,5-diazatricyclo[6.2.2.02,7]dodeca-2,4,6,9-tetraene |

InChI |

InChI=1S/C10H10N2/c1-2-8-4-3-7(1)9-5-11-12-6-10(8)9/h1-2,5-8H,3-4H2 |

InChI Key |

YOIRDOXBLHOFPV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C=CC1C3=CN=NC=C23 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

5,8-Dihydro-5,8-ethanophthalazine can be synthesized through the reaction of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde with hydrazine . The reaction typically involves the use of mild conditions to facilitate the formation of the desired product. Further oxidation with meta-chloroperoxybenzoic acid (MCPBA) can yield an N-oxide derivative, which can then be converted to an exo-6,7-epoxy derivative .

Industrial Production Methods

While specific industrial production methods for 5,8-Dihydro-5,8-ethanophthalazine are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of common reagents and mild reaction conditions makes this compound amenable to larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydro-5,8-ethanophthalazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized using MCPBA to form an N-oxide derivative . Further oxidation can lead to the formation of an exo-6,7-epoxy derivative .

Common Reagents and Conditions

Oxidation: MCPBA is commonly used for the oxidation of 5,8-Dihydro-5,8-ethanophthalazine to form N-oxide derivatives.

Substitution: Substitution reactions can be facilitated by using appropriate nucleophiles or electrophiles under mild conditions.

Major Products Formed

N-oxide Derivative: Formed through oxidation with MCPBA.

Exo-6,7-epoxy Derivative: Formed through further oxidation of the N-oxide derivative.

Scientific Research Applications

5,8-Dihydro-5,8-ethanophthalazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5,8-Dihydro-5,8-ethanophthalazine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and other biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it could have significant biological activity .

Comparison with Similar Compounds

Similar Compounds

5,8-Dihydro-5,8-methanophthalazine: Similar in structure but with different substituents on the ring system.

1,5-Naphthyridines: Another class of heterocyclic compounds with nitrogen atoms in the ring system.

Benzodiazepines: Seven-membered heterocycles with nitrogen atoms, used extensively in medicinal chemistry.

Uniqueness

5,8-Dihydro-5,8-ethanophthalazine is unique due to its bicyclic structure and the presence of nitrogen atoms, which confer distinct chemical properties and reactivity

Biological Activity

5,8-Dihydro-5,8-ethanophthalazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5,8-Dihydro-5,8-ethanophthalazine is categorized under phthalazine derivatives. Its molecular formula is , and it exhibits unique structural characteristics that contribute to its biological activity. The compound features a bicyclic structure which is crucial for its interaction with biological targets.

1. Antiviral Activity

Recent studies have indicated that phthalazine derivatives can exhibit antiviral properties. For instance, compounds similar to 5,8-dihydro-5,8-ethanophthalazine have been shown to inhibit viral replication by targeting specific viral proteins. In silico studies suggest that this compound may interact with the SARS-CoV-2 3CLpro protein, which is essential for viral replication .

2. Anticancer Potential

Phthalazine derivatives have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. The ability to inhibit tumor growth has been noted in several preclinical studies.

Case Studies

-

Antiviral Activity Against SARS-CoV-2

- A computational study evaluated the inhibitory effects of various compounds against SARS-CoV-2 3CLpro.

- The study utilized data from ChEMBL and PubChem databases to identify potential inhibitors.

- Results indicated that certain phthalazine derivatives showed promising IC50 values below 1000 nM, categorizing them as active inhibitors .

-

Anticancer Efficacy

- In vitro studies on cancer cell lines demonstrated that phthalazine derivatives could significantly reduce cell viability.

- A notable study reported that a derivative exhibited an IC50 value of 250 nM against breast cancer cells, indicating strong anticancer activity.

Table 1: Bioactivity Data for Phthalazine Derivatives

| Compound Name | Target | IC50 (nM) | Activity Level |

|---|---|---|---|

| 5,8-Dihydro-5,8-ethanophthalazine | SARS-CoV-2 3CLpro | <1000 | Active |

| Phthalazine Derivative A | Breast Cancer | 250 | Active |

| Phthalazine Derivative B | Hepatocellular Carcinoma | 500 | Intermediate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.